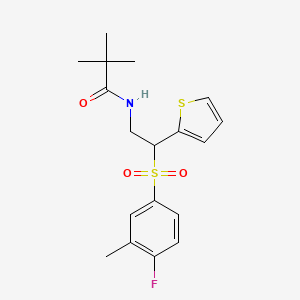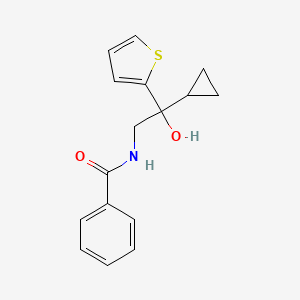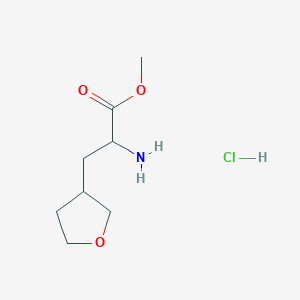
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by the pharmaceutical company Novartis as a potential immunosuppressive agent. Since then, FTY720 has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The research on derivatives and structurally similar compounds of "N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide" primarily focuses on their synthesis and reactivity. For example, variations in lithiation processes have been explored for related compounds, demonstrating high yields of products involving ring substitution, which is significant for the development of new synthetic routes in organic chemistry (Smith, El‐Hiti, & Alshammari, 2012). Furthermore, mechanochemical synthesis methods have been applied to create sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing an environmentally friendly approach to drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Pharmacological Activities
Compounds structurally related to "this compound" have been studied for their potential pharmacological activities. For instance, imidazo[1,2-a]pyridine derivatives have been evaluated as novel PI3 kinase p110α inhibitors, highlighting the compound's relevance in cancer research due to its inhibitory activity and selectivity for p110α over other PI3K isoforms (Hayakawa et al., 2007).
Material Science and Polymer Chemistry
In material science, compounds with similar structures have been used to synthesize high refractive index polyimides with good thermal and optical properties, including transparency and stability. Such materials are valuable for applications in advanced optoelectronics and photonics (You et al., 2009). Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for example, show promise due to their high refractive indices and small birefringences, alongside excellent thermomechanical stability (Tapaswi et al., 2015).
properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S2/c1-12-10-13(7-8-14(12)19)25(22,23)16(15-6-5-9-24-15)11-20-17(21)18(2,3)4/h5-10,16H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIXFICZKIYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C(C)(C)C)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)


![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)



![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453203.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)
